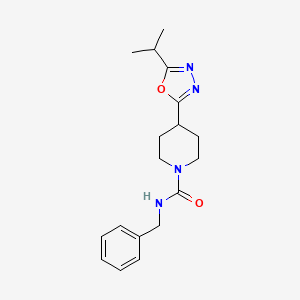

N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-13(2)16-20-21-17(24-16)15-8-10-22(11-9-15)18(23)19-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXMVKJGWKQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Oxadiazoles, the core structure of this compound, have been associated with a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects. .

Mode of Action

The mode of action of “N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide” is currently unknown due to the lack of specific studies on this compound. Oxadiazoles, in general, have been shown to interact with various biological targets, leading to changes in cellular processes

Biological Activity

N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent attachment to the piperidine moiety. The general synthetic route includes:

- Formation of the Oxadiazole Ring : This involves the reaction of isopropyl hydrazine with appropriate carboxylic acids or their derivatives.

- Piperidine Attachment : The benzyl group is introduced through alkylation reactions, typically using benzyl bromide or a similar reagent.

- Final Carboxamide Formation : The carboxamide group is formed by reacting the piperidine derivative with an appropriate amine source.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine have shown promising results in inhibiting tumor cell proliferation in vitro.

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| N-benzyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine | FaDu hypopharyngeal carcinoma | 10.5 | |

| Similar oxadiazole derivatives | Various cancers | 15 - 20 |

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has also been explored. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible applications in Alzheimer's disease treatment.

| Compound | Enzyme Inhibition | IC50 (nM) | Reference |

|---|---|---|---|

| N-benzyl derivative | AChE | 30 | |

| Similar piperidine derivatives | BuChE | 25 |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that N-benzyl derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

- In Vivo Efficacy : Animal models treated with N-benzyl derivatives showed reduced tumor growth and improved survival rates compared to controls.

- ADME Properties : Research into the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles indicates favorable pharmacokinetic properties for N-benzyl derivatives, which enhances their therapeutic potential.

Comparison with Similar Compounds

Discussion of Substituent Effects

- Benzyl vs. Sulfamoyl/Sulfonyl Groups : The benzyl carboxamide in the target compound may improve lipophilicity and blood-brain barrier penetration compared to sulfamoyl/sulfonyl analogs.

- Isopropyl vs.

- Piperidine Core : The piperidine ring confers conformational flexibility, which may broaden the target’s interaction with biological receptors compared to rigid benzamide scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.